3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid
Description
3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid is a synthetic derivative of 3-phenylpropanoic acid (3-PPA) featuring a carbamoylamino (-NH-C(O)-NH2) group and a 3-phenoxyphenyl substituent. Its molecular formula is C₁₆H₁₅N₂O₄, with a molecular weight of 299.30 g/mol. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both hydrophobic and polar interactions .
Properties
IUPAC Name |
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c17-16(21)18-14(10-15(19)20)11-5-4-8-13(9-11)22-12-6-2-1-3-7-12/h1-9,14H,10H2,(H,19,20)(H3,17,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAYOSNCVANEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(CC(=O)O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenoxyphenyl Intermediate: The synthesis begins with the preparation of the 3-phenoxyphenyl intermediate through a nucleophilic aromatic substitution reaction.
Introduction of the Carbamoylamino Group: The intermediate is then reacted with a suitable carbamoylating agent under controlled conditions to introduce the carbamoylamino group.
Formation of the Propanoic Acid Backbone: The final step involves the formation of the propanoic acid backbone through a series of reactions, such as esterification followed by hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of catalysts, temperature control, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenoxyphenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues of 3-Phenylpropanoic Acid Derivatives
Chlorinated 3-Phenylpropanoic Acids
- Example Compounds: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, ) 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )
- Key Differences: Substituents: Chlorine atoms instead of carbamoylamino/phenoxyphenyl groups. Bioactivity: Demonstrated selective antimicrobial activity against E. coli and S. aureus (MIC values < 10 µg/mL) . Lipophilicity: Chlorine increases log P compared to hydroxylated analogs, enhancing membrane permeability.
Hydroxylated 3-Phenylpropanoic Acids
- Example Compounds: 3-(3'-Hydroxyphenyl)propanoic acid () 3-(4-Hydroxyphenyl)propanoic acid derivatives ()
- Key Differences: Substituents: Hydroxyl groups improve solubility but reduce metabolic stability due to susceptibility to glucuronidation. Bioactivity: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives showed anticancer activity (IC₅₀: 5–20 µM) and antioxidant properties .
Amino and Carbamoylamino Derivatives
- Example Compounds: 3-Amino-3-(3-phenoxyphenyl)propanoic acid () 3-(Carbamoylamino)propanoic acid (ureidopropionic acid, )
- Key Differences: Functional Groups: The carbamoylamino group (-NH-C(O)-NH2) provides additional hydrogen-bonding capacity compared to a simple amino group (-NH2). Synthetic Versatility: Carbamoylamino derivatives are more amenable to modifications for drug discovery .
Physicochemical and Pharmacokinetic Properties
| Property | 3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid | 3-(3-Chloro-4-hydroxyphenyl)propanoic acid | 3-(4-Hydroxyphenyl)propanoic acid |
|---|---|---|---|
| Molecular Weight | 299.30 g/mol | 215.63 g/mol | 166.17 g/mol |
| log P | ~2.5–3.0 (estimated) | 2.1 | 1.2 |
| Hydrogen Bond Donors | 3 | 2 | 2 |
| Hydrogen Bond Acceptors | 6 | 4 | 3 |
| Water Solubility | Low (phenoxyphenyl increases hydrophobicity) | Moderate | High |
| Metabolic Stability | High (ether linkage resists conjugation) | Moderate (chlorine slows metabolism) | Low (hydroxyl prone to conjugation) |
Sources :
Antimicrobial Activity
- Chlorinated 3-PPAs : Active against E. coli and S. aureus (MIC: 5–15 µg/mL) but inactive against C. albicans .
Anticancer Activity
- 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives: Inhibited cancer cell proliferation (IC₅₀: 8–25 µM) via ROS-mediated apoptosis .
- Target Compound: The phenoxyphenyl group may enhance tumor targeting via improved membrane penetration, while the carbamoylamino group could modulate kinase inhibition .
Antioxidant Properties
- Hydroxylated derivatives (e.g., 3-(3'-hydroxyphenyl)propanoic acid) showed radical scavenging activity (EC₅₀: 50–100 µM), but the target compound’s electron-rich phenoxyphenyl group may further enhance this .
Biological Activity
3-(Carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid, with the chemical formula C16H16N2O4, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carboxylic acids and is characterized by the presence of a phenoxyphenyl group and a carbamoylamino moiety, which may influence its interactions with biological systems.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This compound features:
- A carbamoylamino group that may enhance its solubility and reactivity.
- A phenoxyphenyl moiety that could facilitate interactions with various biological targets.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various physiological effects.
Research indicates that compounds with similar structures often exhibit:
- Enzyme inhibition : Potentially affecting metabolic pathways.
- Receptor modulation : Influencing cell signaling processes.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological effects of this compound on various cell lines. Key findings include:
- Anti-inflammatory effects : The compound has shown promise in reducing inflammatory markers in cell cultures, indicating potential therapeutic applications in inflammatory diseases.
- Anticancer properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the mechanisms involved.
In Vivo Studies
Limited in vivo studies have been reported, but they are crucial for understanding the pharmacokinetics and overall efficacy of the compound in living organisms.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(Carbamoylamino)-3-(4-phenoxyphenyl)propanoic Acid | Structure | Similar anti-inflammatory properties |
| 3-(Carbamoylamino)-3-(3-methoxyphenyl)propanoic Acid | Structure | Enhanced anticancer activity |
Case Studies
- Study on Anti-inflammatory Activity : A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent .
- Cancer Cell Line Proliferation Assay : Another study investigated the effect of this compound on breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 3-(carbamoylamino)-3-(3-phenoxyphenyl)propanoic acid, and how can purity be optimized during production?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling phenoxyphenyl precursors with carbamoylamino groups via nucleophilic substitution or amidation. For example, analogous compounds (e.g., trifluoromethylphenyl derivatives) are synthesized using benzoyl chloride intermediates and hydroxamic acid reactions under controlled pH and temperature . Purity optimization includes:
- Chromatographic purification : HPLC or column chromatography with polar stationary phases.
- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to remove byproducts.
- Analytical validation : LC-MS or NMR to confirm >95% purity, as seen in similar propanoic acid derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR identifies structural features (e.g., carbamoylamino protons at δ 6.5–7.5 ppm, aromatic protons in phenoxyphenyl groups) .
- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
- HPLC-MS : Quantifies purity and detects impurities using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), with MIC values determined .
- Enzyme inhibition : Kinetic assays targeting enzymes like cyclooxygenase (COX) or proteases, using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the carbamoylamino group in biological activity?
- Methodological Answer :
- Analog synthesis : Replace carbamoylamino with urea, thiourea, or acetyl groups to assess electronic/steric effects.
- QSAR modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent parameters (e.g., logP, Hammett constants) with bioactivity data from analogs .
- Crystallography : Resolve ligand-protein co-crystals (e.g., with kinases or receptors) to map binding interactions .
Q. What strategies can mitigate solubility challenges in pharmacological testing of this compound?
- Methodological Answer :
- Prodrug design : Introduce phosphate or ester moieties to enhance aqueous solubility, as demonstrated with hydroxy-phenyl derivatives .
- Formulation optimization : Use surfactants (e.g., Tween-80) or cyclodextrin complexes in in vivo studies .
- pH adjustment : Solubilize the compound in buffered solutions (pH 7–8) for intravenous administration .
Q. How can contradictions in reported biological activity data for this compound be resolved?
- Methodological Answer :
- Standardized protocols : Replicate assays under identical conditions (e.g., cell lines, incubation time) to eliminate variability .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
- Mechanistic studies : Use CRISPR-edited cell lines or knockout models to isolate target pathways and confirm activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
